
5(4H)-Isoxazolone, 3-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Isoxazolone, 3-(2-thienyl)- is a heterocyclic compound that features an isoxazolone ring fused with a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isoxazolone, 3-(2-thienyl)- typically involves the reaction of isoxazolone derivatives with thienyl-containing reagents. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-thienylacetic acid with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazolone derivative .
Industrial Production Methods
Industrial production of 5(4H)-Isoxazolone, 3-(2-thienyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .
化学反応の分析
Types of Reactions
5(4H)-Isoxazolone, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5(4H)-Isoxazolone, 3-(2-thienyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 5(4H)-Isoxazolone, 3-(2-thienyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Thiazoles: Compounds with a thiazole ring, such as thiamine (Vitamin B1).
Imidazoles: Compounds with an imidazole ring, such as histidine.
Pyridines: Compounds with a pyridine ring, such as nicotinamide.
Uniqueness
5(4H)-Isoxazolone, 3-(2-thienyl)- is unique due to its combination of an isoxazolone ring with a thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
特性
CAS番号 |
35113-41-8 |
|---|---|
分子式 |
C7H5NO2S |
分子量 |
167.19 g/mol |
IUPAC名 |
3-thiophen-2-yl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H5NO2S/c9-7-4-5(8-10-7)6-2-1-3-11-6/h1-3H,4H2 |
InChIキー |
HYIGURPVYLRCCW-UHFFFAOYSA-N |
正規SMILES |
C1C(=NOC1=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


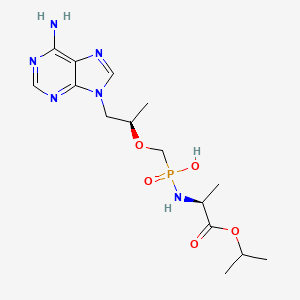

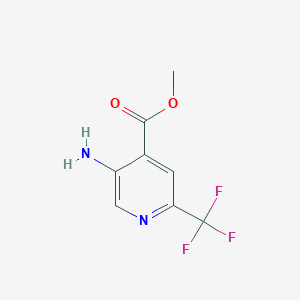
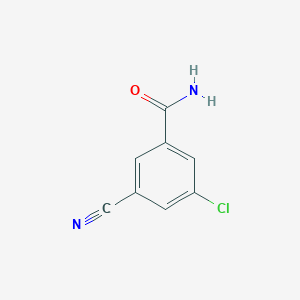
![Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate](/img/structure/B12335016.png)
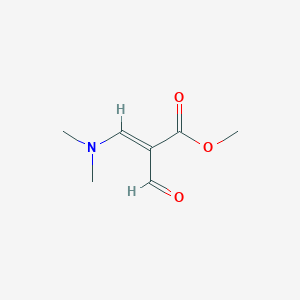

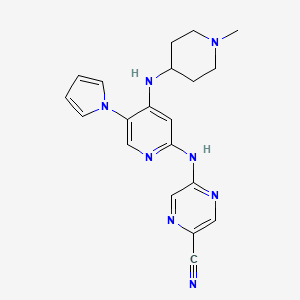
![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)
![Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12335044.png)
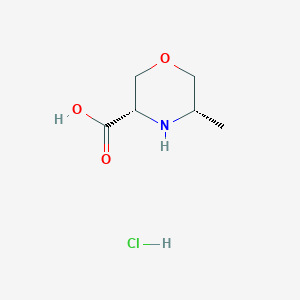
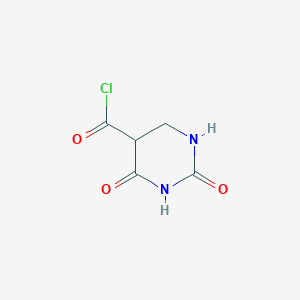
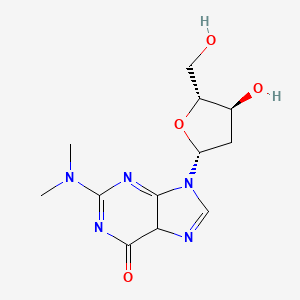
![(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)
